molecular formula C15H23NO2 B4501668 N-(1-ethylpropyl)-4-isopropoxybenzamide

N-(1-ethylpropyl)-4-isopropoxybenzamide

Cat. No.: B4501668
M. Wt: 249.35 g/mol
InChI Key: JBOYGYSDJAZEOL-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode, a chemically related compound, was utilized in the development of a highly sensitive biosensor. This sensor demonstrated potent electron mediating behavior, enabling the electrocatalytic determination of glutathione and piroxicam with excellent sensitivity and specificity, highlighting its application in analytical chemistry and potential for detecting biomolecules in complex biological samples (Karimi-Maleh et al., 2014).

Medical Imaging

Research on sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a structurally related compound, demonstrated its potential in visualizing primary breast tumors in vivo. This study underscored the capability of benzamides to bind preferentially to sigma receptors overexpressed in breast cancer cells, offering a non-invasive method for tumor detection and contributing to the advancement of diagnostic radiology (Caveliers et al., 2002).

Polymer Science

The synthesis and characterization of radio-opaque thermosensitive poly[N-isopropylacrylamide-2,2′-(ethylenedioxy)bis(ethylamine)-2,3,5-triiodobenzamide] revealed the creation of polymers visible under X-rays. Such materials have significant applications in medical imaging and drug delivery systems, offering a promising route for developing novel biomedical materials with enhanced visibility and diagnostic utility (Leon et al., 2009).

Agricultural Chemistry

In the realm of agricultural chemistry, mutants resistant to the herbicide isoxaben, chemically similar to N-(1-ethylpropyl)-4-isopropoxybenzamide, were studied in Arabidopsis thaliana. This research provides insights into herbicide resistance mechanisms, contributing to the development of more effective agricultural chemicals and understanding plant-herbicide interactions (Heim et al., 1989).

Chemical Synthesis

Exploration in the field of chemical synthesis demonstrated the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, showcasing efficient and versatile methods for forming N-ethylbenzamide derivatives. This research underlines the importance of catalysis in organic synthesis, opening avenues for creating complex molecules with high precision and efficiency (Wang and Widenhoefer, 2004).

Properties

IUPAC Name

N-pentan-3-yl-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-5-13(6-2)16-15(17)12-7-9-14(10-8-12)18-11(3)4/h7-11,13H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOYGYSDJAZEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.